molecular formula C16H18N4O B2617265 N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-98-9

N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2617265
M. Wt: 282.347
InChI Key: WUTFCZORKQVNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine, also known as DMBA-PD or AZD3965, is a small molecule inhibitor that targets the monocarboxylate transporter 1 (MCT1). MCT1 is a protein that is involved in the transport of lactate, a byproduct of anaerobic metabolism, across the cell membrane. DMBA-PD has been found to be effective in inhibiting the growth of cancer cells that rely on lactate as an energy source.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Nootropic Agents : A study outlined the synthesis and pharmacological evaluation of various Schiff’s bases and 2-azetidinones, highlighting their potential as antidepressant and nootropic agents. The study suggests that the 2-azetidinone skeleton holds promise as a CNS active agent, indicating a pathway for developing more potent and safe therapeutic agents for CNS disorders (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

  • Antioxidant Properties : Another research focused on the in vitro antioxidant properties of new thiazole derivatives, which include a series of compounds synthesized from 3,4,5-trimethoxy benzaldehyde thiosemicarbazone. These compounds exhibited potent antioxidant activity, emphasizing their potential in medical and nutritional applications to combat oxidative stress (V. Jaishree, N. Ramdas, J. Sachin, B. Ramesh, 2012).

  • Antimicrobial and Antitubercular Activities : Research on the synthesis of new pyrimidine-azetidinone analogues demonstrated their significant antimicrobial and antitubercular activities. This study underscores the potential of these compounds in developing new antibacterial and antitubercular medications (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).

Chemical Reactions and Mechanisms

  • Oxidation Studies : A kinetic study on the oxidation of substituted azinyl formamidines by permanganate in an aqueous alkaline medium provided insights into their chemical reactivity and potential applications in synthetic chemistry (A. Fawzy, M. Shaaban, 2014).

Antibacterial Activity

  • Nitrogen-Carbon-Linked Oxazolidinones : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared, targeting an expansion of the spectrum of activity to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This work illustrates the ongoing efforts to design more effective antibiotics against resistant bacterial strains (M. Genin et al., 2000).

properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-5-6-14(12(2)8-11)16(21)20-9-13(10-20)18-15-4-3-7-17-19-15/h3-8,13H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTFCZORKQVNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine

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